molecular formula C23H19N3O2 B2955606 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897617-55-9

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2955606
CAS No.: 897617-55-9
M. Wt: 369.424
InChI Key: RXTFTBRHYYPTSJ-UHFFFAOYSA-N
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Description

The compound N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide features a pyrido[1,2-a]pyrimidin-4-one core substituted with two methyl groups at positions 2 and 9 and a biphenyl-4-carboxamide moiety at position 2. This scaffold is structurally related to bioactive molecules targeting receptors or enzymes, such as TRPC4/5 channels and carbonic anhydrases .

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-7-6-14-26-21(15)24-16(2)20(23(26)28)25-22(27)19-12-10-18(11-13-19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTFTBRHYYPTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrido[1,2-a]pyrimidine core with distinct substitutions that enhance its biological profile. The presence of the dimethyl and oxo groups along with the biphenyl moiety contributes to its diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions are designed to introduce the desired functional groups while maintaining the integrity of the pyrido[1,2-a]pyrimidine structure. The following table summarizes the key steps in the synthesis:

StepReaction TypeReagents UsedConditions
1AlkylationDimethylamineReflux
2OxidationOxidizing agentRoom Temp
3CouplingBiphenyl derivativeHeat

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related pyrido[1,2-a]pyrimidines can inhibit cellular growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

In vitro assays demonstrated that this compound could reduce proliferation rates in engineered tumor cells expressing specific receptors. The IC50 values observed in these studies were notably low, indicating potent activity against cancer cells .

The compound's mechanisms of action include:

  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in nucleotide biosynthesis pathways, which are crucial for cancer cell proliferation.
  • Receptor Binding : Interaction studies suggest that this compound binds selectively to certain receptors over others, enhancing its therapeutic index .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Study on Tumor Cells : In a controlled study involving human tumor cell lines expressing folate receptors (FRs), the compound showed a significant increase in anti-proliferative activity compared to control groups. The study reported an IC50 value as low as 5 nM for certain analogs .
  • Safety Profile Assessment : Toxicological evaluations have indicated that while the compound exhibits potent biological activity, it also maintains a favorable safety profile at therapeutic doses. This was assessed through various animal models where no severe adverse effects were noted at effective dosages .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound within its class, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamideThiadiazole substituentAntimicrobial
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-y}-2-(phenoxy)acetamidePhenoxy groupAnti-inflammatory
7-[3-fluoro-5-methylphenyl]-[1,2,4]triazolo[4,3-a]pyridinTriazole ringPotential anti-cancer

This table illustrates that while other compounds exhibit notable activities such as antimicrobial or anti-inflammatory properties, this compound is particularly distinguished by its targeted antitumor effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Modifications

Key Structural Features:
  • Core : Pyrido[1,2-a]pyrimidin-4-one (common in ).
  • Substituents :
    • 2,9-Dimethyl groups : Unique to this compound; similar to BG15016 (2,7-dimethyl) in .
    • Biphenyl-4-carboxamide : Contrasts with 4-fluorobenzamide in or benzylamide groups in .
Analogous Compounds:
Compound Name Substituents Molecular Weight Biological Activity Reference
BG15016 (N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-[1,1'-biphenyl]-4-carboxamide) 2,7-dimethyl, biphenyl-4-carboxamide 369.42 Not reported (structural analog)
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Benzylamide, 9-methyl, 2-hydroxy ~330 (estimated) Analgesic (acetic acid writhing model)
N-Cyclooctyl-[1,1′-biphenyl]-4-carboxamide Cyclooctylamine substituent 305.39 TRPC4/5 antagonist
N-(4-Fluorophenyl)-4-oxo-pyrimido[1,2-a]benzimidazole-2-carboxamide 4-fluorophenyl, pyrimido-benzimidazole core 380.38 Antitumor (psoriasis treatment)

Structure-Activity Relationships (SAR)

  • Pyrido[1,2-a]pyrimidinone Core: The 4-oxo group is critical for hydrogen bonding with biological targets, as seen in analgesic derivatives . Methyl groups at positions 2 and 9 (target compound) may enhance metabolic stability compared to unmethylated analogs .
  • Biphenyl vs. In TRPC4/5 antagonists (), bulkier substituents (e.g., bicyclo[2.2.1]heptane) showed improved potency over cyclohexyl groups, suggesting steric and hydrophobic interactions are critical .

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